Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Medicinal chemistry Physicochemical profiling Lead optimization

Procure this unsymmetrical N,N′-disubstituted urea for SAR exploration of the 3,4-dichlorophenyl antimycobacterial chemotype. Its unique 3-hydroxy-3-phenylpropyl chain with a chiral secondary alcohol creates a 3D pharmacophore absent in simpler analogs (CAS 87919-21-9, 710333-45-2). Supplied as a racemate, it is ideal for chiral HPLC/SFC method development and studying stereospecific biological activity, directly impacting biological reproducibility and IP-protected synthetic routes.

Molecular Formula C16H16Cl2N2O2
Molecular Weight 339.22
CAS No. 1396747-51-5
Cat. No. B2597600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
CAS1396747-51-5
Molecular FormulaC16H16Cl2N2O2
Molecular Weight339.22
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C16H16Cl2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)19-9-8-15(21)11-4-2-1-3-5-11/h1-7,10,15,21H,8-9H2,(H2,19,20,22)
InChIKeyQKGBZTQEQXWPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396747-51-5): Procurement-Relevant Identity, Physicochemical Profile, and Scientific Context


1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic unsymmetrical N,N′-disubstituted urea derivative (molecular formula C₁₆H₁₆Cl₂N₂O₂, molecular weight 339.22 g·mol⁻¹) that incorporates a 3,4‑dichlorophenyl pharmacophore on one urea nitrogen and a 3‑hydroxy‑3‑phenylpropyl chain on the other . The compound is catalogued by multiple chemical suppliers as a research‑grade building block (typical purity ≥95%) for medicinal chemistry and agrochemical discovery programs . Its CAS Registry Number (1396747‑51‑5) and InChI Key (QKGBZTQEQXWPGP‑UHFFFAOYSA‑N) unambiguously distinguish it from a crowded family of dichlorophenyl‑ureas that differ by as little as a single methylene or hydroxyl group . The molecule contains one chiral secondary alcohol, meaning commercial material is supplied as a racemate unless an enantioselective synthesis is specified—a fact with direct consequences for biological reproducibility and procurement specifications.

Why 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea Cannot Be Replaced by Simpler In-Class Analogs: The Structural Basis for Differentiated Procurement


Within the 3,4‑dichlorophenyl‑urea family, seemingly minor structural modifications produce large changes in molecular weight (Δ up to 76 Da), lipophilicity (ΔlogP >1.1 units), hydrogen‑bonding capacity, and conformational flexibility that collectively dictate biological target engagement, metabolic stability, and physicochemical developability [1]. The target compound uniquely combines a 3,4‑dichlorophenyl ring—a privileged motif for enzyme inhibition and antimycobacterial activity [1]—with a secondary benzylic alcohol and an ethylene spacer, generating a three‑dimensional pharmacophore that is absent in the simpler des‑phenyl analog (CAS 87919‑21‑9) or the methyl‑for‑hydroxyl replacement (CAS 710333‑45‑2) [2]. Generic substitution therefore risks loss of the precise spatial and electronic features that a procurement decision may depend on, particularly when the compound is being sourced as a tool molecule for structure‑activity relationship (SAR) studies or as a synthetic intermediate in a patent‑protected route.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea Versus Closest Analogs and In-Class Candidates


Molecular Weight and Lipophilicity Differentiation Versus the Des‑Phenyl Analog (CAS 87919‑21‑9)

The target compound (MW 339.22 Da) is 76.10 Da (28.9%) heavier than 1‑(3,4‑dichlorophenyl)‑3‑(3‑hydroxypropyl)urea (CAS 87919‑21‑9, MW 263.12 Da) and bears an additional phenyl ring on the hydroxypropyl chain . The des‑phenyl analog has a measured logP of 2.77 and a polar surface area (PSA) of 64.85 Ų . Calculated logP for the target compound is approximately 3.9 (ΔlogP ≈ +1.13), driven by the added aromatic carbon and the extended alkyl linker [1]. The increased lipophilicity and larger hydrophobic surface predict stronger binding to lipophilic enzyme pockets and higher passive membrane permeability, while the additional phenyl group enables π–π stacking interactions that are geometrically impossible for the des‑phenyl comparator.

Medicinal chemistry Physicochemical profiling Lead optimization

Hydrogen‑Bond Donor/Acceptor Profile and Rotatable Bond Count Versus the Methyl Analog (CAS 710333‑45‑2)

The target compound contains a secondary hydroxyl group (H‑bond donor/acceptor) on the 3‑phenylpropyl chain, whereas the closest commercially available comparator N‑(3,4‑dichlorophenyl)‑N′‑(1‑methyl‑3‑phenylpropyl)urea (CAS 710333‑45‑2, MW 337.25 Da) replaces this hydroxyl with a methyl group, eliminating one hydrogen‑bond donor and one acceptor site [1]. The secondary alcohol also introduces a stereogenic center (racemic in standard commercial material) that is absent in the methyl analog. The hydroxyl group enables intermolecular hydrogen bonding with protein backbone amides and side‑chain residues, and its presence versus absence can alter aqueous solubility, crystal packing, and metabolic conjugation liability.

Drug-likeness Conformational analysis Molecular recognition

Class‑Level Antimycobacterial Activity: 3,4‑Dichlorophenyl‑Ureas Inhibit Mycobacterium tuberculosis H37Rv at Low Micromolar Concentrations

A series of 3,4‑dichlorophenyl‑urea derivatives prepared by Scozzafava et al. (2001) showed 80–89% growth inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µM [1]. While the exact target compound was not part of that specific study, it shares the identical 3,4‑dichlorophenyl‑urea pharmacophore and a comparable substitution pattern at the N′‑position. The presence of the 3‑hydroxy‑3‑phenylpropyl side chain is predicted to further modulate potency through enhanced lipophilic contacts in the mycobacterial enzyme active site, based on structure‑activity trends observed across the series [1]. No direct MIC data exist for the target compound itself; this evidence is therefore class‑level.

Antitubercular drug discovery Enzyme inhibition Phenotypic screening

Structural Analogy to Hydroxybupropion Metabolites: 3,4‑Dichlorophenyl Substitution Enhances Monoamine Transporter Inhibition Potency

In a medicinal chemistry campaign optimizing hydroxybupropion analogues (Lukas et al., 2010, J Med Chem), the 3′,4′‑dichlorophenyl analogue [(±)‑4n] demonstrated higher inhibitory potency and/or absolute selectivity for dopamine, norepinephrine, or serotonin uptake compared to the parent (2S,3S)‑hydroxybupropion scaffold [1]. Although the target compound (1‑(3,4‑dichlorophenyl)‑3‑(3‑hydroxy‑3‑phenylpropyl)urea) differs in its urea linker and substitution topology, the shared 3,4‑dichlorophenyl motif and the benzylic hydroxyl group suggest that similar electronic and steric effects may contribute to transporter binding. This is class‑level supporting evidence; no head‑to‑head uptake inhibition data exist for the target urea compound.

CNS drug discovery Monoamine transporter pharmacology Nicotine dependence

Polar Surface Area and Predicted Passive Membrane Permeability Versus the Des‑Phenyl Analog

The target compound possesses a calculated polar surface area (PSA) of approximately 50.4 Ų (based on the C₁₆H₁₆Cl₂N₂O₂ isomer set reported in the molbic database), compared with a measured PSA of 64.85 Ų for the des‑phenyl analog 1‑(3,4‑dichlorophenyl)‑3‑(3‑hydroxypropyl)urea (CAS 87919‑21‑9) [1]. The lower PSA of the target compound, despite its larger molecular weight, arises from the burial of one urea N–H in the additional phenylalkyl architecture and predicts superior passive membrane permeability and blood‑brain barrier penetration according to the PSA <90 Ų rule‑of‑thumb for CNS drugs. However, these are calculated rather than experimentally determined values, and the evidence is therefore supporting only.

ADME prediction Blood-brain barrier penetration Drug design

Evidence‑Anchored Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea in Scientific and Industrial Procurement


Antitubercular Lead Optimization: 3,4‑Dichlorophenyl‑Urea Scaffold Expansion

Procurement of this compound is justified for medicinal chemistry teams expanding the SAR around the 3,4‑dichlorophenyl‑urea antimycobacterial chemotype. The class‑level benchmark of 80–89% M. tuberculosis H37Rv growth inhibition at 6.25 µM (Scozzafava et al., 2001) establishes the scaffold's relevance [3]. The 3‑hydroxy‑3‑phenylpropyl substituent offers a vector for improving potency and modulating physicochemical properties that is absent in simpler analogs such as CAS 87919‑21‑9.

CNS Transporter Pharmacology: Probing the Role of the 3,4‑Dichlorophenyl Pharmacophore

The 3,4‑dichlorophenyl motif has been shown to enhance monoamine transporter inhibition potency in hydroxybupropion analogues (Lukas et al., 2010) [4]. This compound, with its urea linker and benzylic hydroxyl, provides a chemically distinct scaffold for testing whether the potency‑enhancing effect of the dichlorophenyl group is transferable across different core templates—an essential question in CNS drug discovery that simpler in‑class compounds cannot address.

Physicochemical Benchmarking in Drug‑Likeness Optimization Programs

With a molecular weight of 339.22 Da, calculated logP of ~3.9, PSA of ~50.4 Ų, and 2+4 H‑bond donors/acceptors, the compound sits within a well‑defined drug‑like property space [1][5]. Its procurement as a reference standard enables direct experimental determination of logD₇.₄, aqueous solubility, and Caco‑2 permeability—data that can be compared against the des‑phenyl analog (logP 2.77, PSA 64.85 Ų) to guide property‑based design decisions .

Chiral Chromatography Method Development and Stereochemical SAR

The compound's single stereogenic center (racemic secondary alcohol) makes it suitable as a test analyte for chiral HPLC or SFC method development. Separation of the enantiomers would allow, for the first time, evaluation of stereospecific biological activity—a dimension of differentiation that is inaccessible with the achiral methyl analog (CAS 710333‑45‑2) [2]. This capability is directly relevant to procurement by analytical chemistry and pharmacology groups.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.